

# Application Notes and Protocols for CELF6 Immunohistochemistry in Tissue Samples

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## Compound of Interest

Compound Name: CEF6

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of CUGBP Elav-like family member 6 (CELF6) in formalin-fixed, paraffin-embedded (FFPE) tissue samples. Additionally, it includes a summary of CELF6 expression in various human tissues and its role in cellular signaling pathways.

## Introduction

CELF6, also known as Bruno-like protein 6 (BRUNOL6), is an RNA-binding protein that plays a crucial role in post-transcriptional gene regulation. It is involved in the regulation of pre-mRNA alternative splicing and has been shown to modulate the stability of target mRNAs.<sup>[1]</sup>

Dysregulation of CELF6 expression has been implicated in various diseases, including cancer.<sup>[2][3]</sup> Immunohistochemistry is a valuable technique to visualize the in-situ expression and localization of CELF6 protein in tissue sections, providing insights into its physiological and pathological roles.

## Data Presentation

### Table 1: Semi-Quantitative Immunohistochemical Analysis of CELF6 Protein Expression in Human Tissues

Tissue Type	Condition	Staining Intensity	Percentage of Stained Cells	Cellular Localization	Reference
Colorectal	Normal	Moderate to Strong	>75%	Cytoplasmic/ Nuclear	<a href="#">[2]</a>
Colorectal	Cancer	Low to Negative	<25%	Cytoplasmic/ Nuclear	<a href="#">[2]</a>
Brain	Normal	Low to Moderate	25-75%	Cytoplasmic in neuronal cells	
Kidney	Normal	Strong	>75%	Cytoplasmic	
Testis	Normal	Strong	>75%	Cytoplasmic in spermatozoa	
Lymph Node	Normal	Low	<25%	Cytoplasmic in a subset of immune cells	
Lung	Cancer	Low	<25%	Not specified	
Breast	Triple- Negative Cancer	Low	Not specified	Not specified	

Note: Staining intensity is often scored on a scale of 0 (negative), 1+ (weak), 2+ (moderate), and 3+ (strong). The data presented here is a qualitative summary from available literature.

## Experimental Protocols

### Recommended Immunohistochemistry Protocol for CELF6 in FFPE Tissues

This protocol is a general guideline and may require optimization for specific antibodies and tissue types.

## 1. Reagents and Materials:

- FFPE tissue sections (4-5  $\mu$ m) on charged slides
- Xylene or a xylene substitute
- Ethanol (100%, 95%, 70%)
- Deionized or distilled water
- Antigen Retrieval Buffer: 10 mM Sodium Citrate Buffer, pH 6.0
- Hydrogen Peroxide (3%)
- Blocking Buffer: 1% Bovine Serum Albumin (BSA) or normal serum in PBS
- Primary Antibody: Rabbit anti-CELF6 antibody (specific validated antibody for IHC)
- Secondary Antibody: HRP-conjugated anti-rabbit IgG
- DAB (3,3'-Diaminobenzidine) substrate kit
- Hematoxylin counterstain
- Mounting medium
- Coplin jars
- Humidified chamber
- Microwave, pressure cooker, or water bath for antigen retrieval

## 2. Deparaffinization and Rehydration:

- Immerse slides in xylene for 2 x 5 minutes to remove paraffin.
- Hydrate the sections by sequential immersion in:
  - 100% ethanol for 2 x 3 minutes

- 95% ethanol for 2 x 3 minutes
- 70% ethanol for 2 x 3 minutes
- Rinse with deionized water for 5 minutes.

### 3. Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):

- Pre-heat the Antigen Retrieval Buffer (10 mM Sodium Citrate, pH 6.0) to 95-100°C in a microwave, pressure cooker, or water bath.
- Immerse the slides in the pre-heated buffer and incubate for 20-30 minutes.
- Allow the slides to cool down in the buffer for 20-30 minutes at room temperature.
- Rinse the slides with deionized water and then with PBS.

### 4. Peroxidase Blocking:

- Incubate the sections with 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
- Rinse with PBS for 2 x 5 minutes.

### 5. Blocking Non-Specific Binding:

- Incubate the sections with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber.

### 6. Primary Antibody Incubation:

- Dilute the primary anti-CELF6 antibody to its optimal concentration in the blocking buffer.
- Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

### 7. Detection:

- Rinse the slides with PBS for 3 x 5 minutes.

- Incubate with a ready-to-use HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
- Rinse with PBS for 3 x 5 minutes.

#### 8. Chromogenic Development:

- Prepare the DAB substrate solution according to the manufacturer's instructions.
- Incubate the sections with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.
- Stop the reaction by rinsing the slides with deionized water.

#### 9. Counterstaining:

- Counterstain with hematoxylin for 30-60 seconds.
- "Blue" the sections in running tap water.
- Rinse with deionized water.

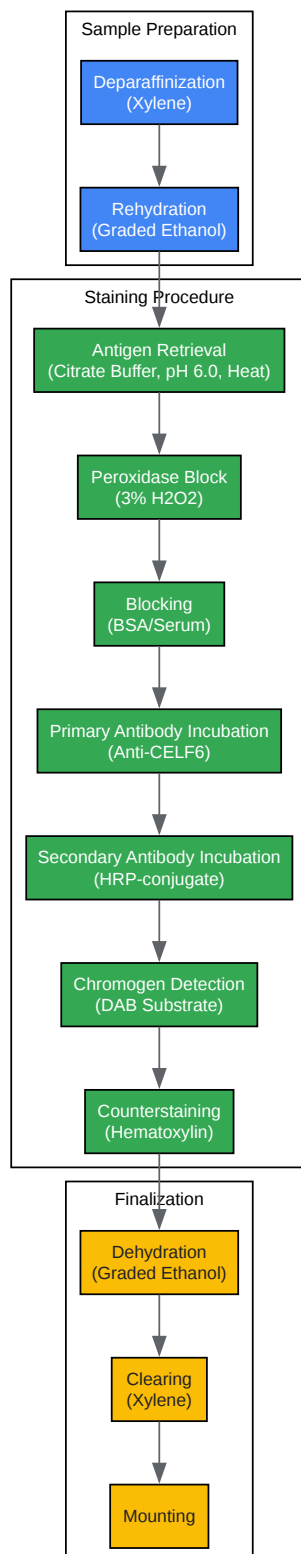
#### 10. Dehydration and Mounting:

- Dehydrate the sections by sequential immersion in:
  - 70% ethanol for 2 minutes
  - 95% ethanol for 2 minutes
  - 100% ethanol for 2 x 2 minutes
  - Xylene for 2 x 2 minutes
- Apply a coverslip using a permanent mounting medium.

## Visualizations

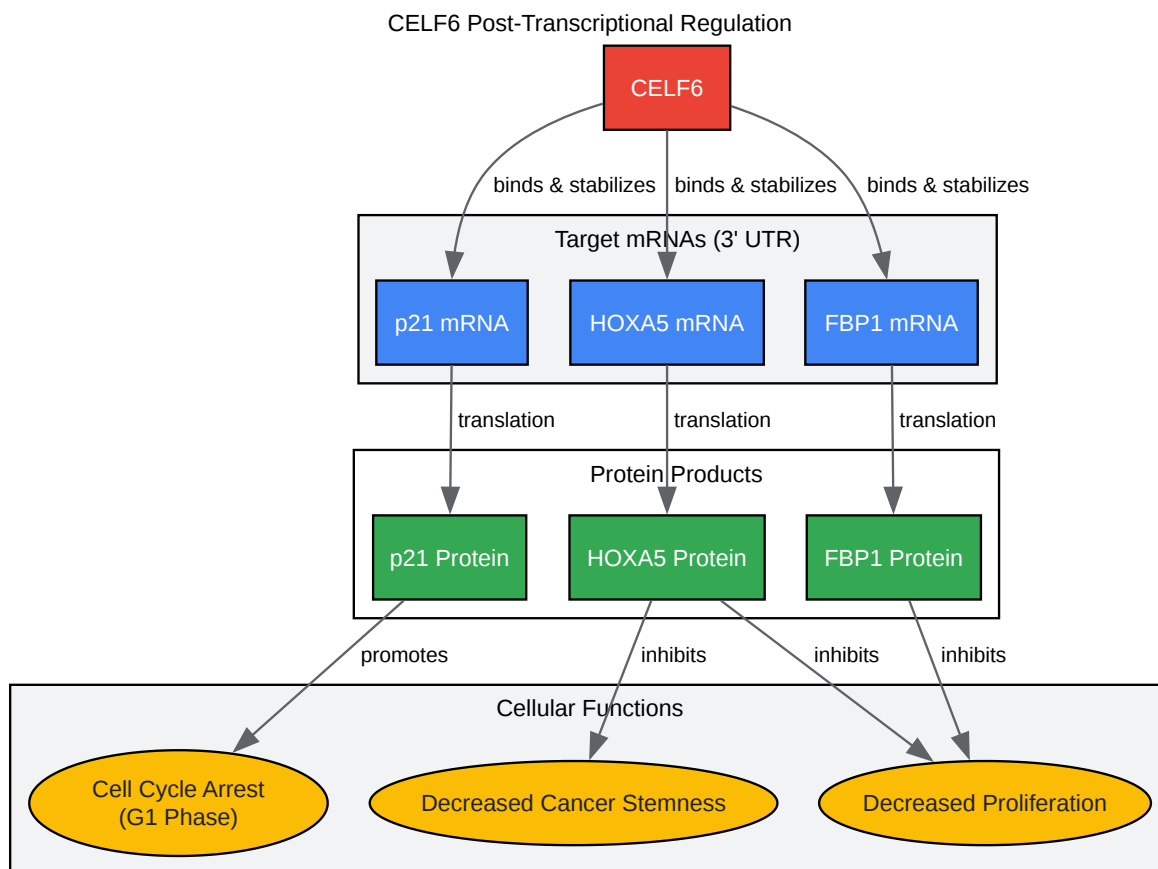
## CELF6 Immunohistochemistry Workflow

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Caption: Workflow for CELF6 Immunohistochemistry.

## CELF6 Signaling Pathway



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Caption: CELF6 signaling pathway overview.

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## References

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